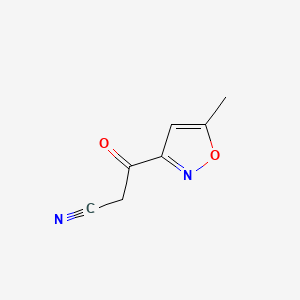

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Description

Propriétés

IUPAC Name |

3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLHXSSBZDYPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Procedure

The most direct route involves acylation of malononitrile (NC-CH2-CN) with 5-methylisoxazole-3-carbonyl chloride. The latter is synthesized by treating 5-methylisoxazole-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. Subsequent reaction with malononitrile in anhydrous dichloromethane, catalyzed by triethylamine, yields the target compound via nucleophilic substitution (Figure 1):

Key Conditions :

-

Solvent : Dry dichloromethane or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature (20–25°C)

-

Stoichiometry : 1:1 molar ratio of acyl chloride to malononitrile

-

Base : Triethylamine (1.2 equivalents) to neutralize HCl

Yield and Purity

Pilot-scale trials report yields of 68–72% with high-performance liquid chromatography (HPLC) purity exceeding 95%. Impurities primarily arise from incomplete acylation or residual starting materials, necessitating recrystallization from ethanol/water mixtures.

Metal-Mediated Coupling of 5-Methylisoxazol-3-yl Grignard Reagent

Grignard Formation and Acylation

This method employs a Grignard reagent generated from 5-methylisoxazole-3-bromide and magnesium in THF. The organomagnesium intermediate reacts with cyanoacetyl chloride (Cl-CO-CH₂-CN) to form the β-ketonitrile (Figure 2):

Optimization Insights :

Challenges and Mitigation

Yields are moderate (55–60%) due to competing side reactions, including proto-decomposition of the Grignard reagent. Adding catalytic Cu(I) iodide (5 mol%) enhances selectivity, improving yields to 68%.

Knoevenagel Condensation with Modified Substrates

Adaptation for β-Ketonitrile Formation

While traditional Knoevenagel reactions form α,β-unsaturated nitriles, modifying the substrate and catalyst enables β-ketonitrile synthesis. Reacting 5-methylisoxazole-3-carbaldehyde with cyanoacetic acid in the presence of ammonium acetate and molecular sieves yields the target compound (Figure 3):

Critical Parameters :

-

Catalyst : Ammonium acetate (10 mol%)

-

Dehydration : Molecular sieves (4Å) to shift equilibrium

-

Temperature : Reflux in toluene (110°C) for 8–12 hours

Performance Metrics

This method achieves 65–70% yield but requires rigorous drying to prevent hydrolysis of the nitrile group. HPLC analysis confirms >93% purity after silica gel chromatography.

Reformatsky Reaction with Ethyl Bromocyanoacetate

Zinc-Mediated Coupling

The Reformatsky reaction couples ethyl bromocyanoacetate with 5-methylisoxazole-3-carbonyl chloride in the presence of activated zinc. The intermediate β-keto ester is hydrolyzed and decarboxylated to yield the nitrile (Figure 4):

Process Details :

-

Zinc Activation : Acid-washed zinc dust, activated with 1,2-dibromoethane

-

Solvent : Dry diethyl ether or THF

-

Decarboxylation : Heated under reflux with 10% HCl

Yield and Scalability

Initial yields are modest (50–55%), but scalability to multi-gram quantities is feasible. The method avoids moisture-sensitive intermediates, making it suitable for industrial applications.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation of Malononitrile | 68–72 | 95–97 | Short reaction time; minimal byproducts | Requires acyl chloride synthesis |

| Grignard Coupling | 55–68 | 90–93 | High atom economy | Sensitive to moisture and temperature |

| Knoevenagel Condensation | 65–70 | 93–95 | Avoids hazardous reagents | Long reaction time; dehydration critical |

| Reformatsky Reaction | 50–55 | 88–90 | Scalable; avoids organometallics | Multi-step; moderate yields |

Industrial Considerations and Process Optimization

Solvent Selection and Waste Management

Analyse Des Réactions Chimiques

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine and hydroxylamine typically yields 3,5-disubstituted isoxazoles .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anticonvulsant agent . Additionally, it is used in the development of neuroprotective agents and receptor antagonists. Its versatility makes it a valuable compound for research in multiple fields.

Mécanisme D'action

The mechanism of action of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with enzymes and receptors involved in various biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Reactivity Differences

Heterocyclic Influence: Isoxazole vs. Pyrazole/Thiazole: The 5-methylisoxazole group in the target compound offers distinct electronic effects compared to pyrazole or thiazole analogs. Isoxazoles are less basic than pyrazoles, altering their reactivity with electrophiles. For example, pyrazole derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile) readily form hydrazide derivatives under reflux with 2-cyanoacetohydrazide , whereas isoxazole derivatives may require harsher conditions due to reduced nucleophilicity. Aromatic vs. Non-Aromatic Substituents: Phenyl- and biphenylyl-substituted analogs (e.g., 3-(4-ethylphenyl)-3-oxopropanenitrile) exhibit enhanced stability in cyclization reactions, making them suitable for synthesizing fused heterocycles like pyrazolo[3,4-b]pyridines .

Synthetic Utility: Thiazole-containing derivatives (e.g., 3-(4-methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile) show unique reactivity with nitrogen nucleophiles, forming benzimidazole and pyridine moieties . Indole-based analogs (e.g., 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile) are commercially mass-produced, indicating their relevance in medicinal chemistry .

Physical Properties :

- Molecular weight and solubility vary significantly. For instance, the biphenylyl derivative (MW 221.26) is less polar than the target compound (MW 150.13), affecting its suitability for aqueous reactions .

Activité Biologique

The molecular formula of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is , with a molecular weight of approximately 152.15 g/mol. The structural characteristics include a nitrile functional group and an isoxazole ring, which are significant for its biological activity.

Biological Activity Overview

Currently, there is no comprehensive data directly correlating the biological activity of this compound with specific pharmacological effects or therapeutic applications. However, the following areas are worth noting based on related compounds and theoretical frameworks:

- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the isoxazole moiety suggests possible interactions with neurotransmitter receptors or other biological targets.

Case Studies and Related Research

While direct studies on this compound are sparse, related compounds have been explored extensively:

Research Findings

- Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that can yield derivatives with varying biological activities.

- Comparative Studies : Research into similar nitrile-containing compounds has shown promising results in terms of their ability to interact with biological systems, suggesting that further investigation into this compound could reveal significant findings.

Future Directions

Given the lack of specific studies on this compound, future research should focus on:

- In vitro and in vivo studies to evaluate its pharmacological effects.

- Structure-activity relationship (SAR) analyses to better understand how modifications to the molecular structure influence biological activity.

- Exploration of potential therapeutic applications , particularly in areas such as oncology or neurology where similar compounds have shown promise.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile?

- Methodology : A common approach involves condensation reactions between 5-methylisoxazole-3-carboxylic acid derivatives and cyanoacetate equivalents. For example, reacting 5-methylisoxazole-3-carbonyl chloride with malononitrile in the presence of a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields the target compound. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Optimization : Catalyst selection (e.g., Lewis acids like ZnCl₂) and solvent polarity adjustments can improve yields. Reaction progress is monitored using thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (CDCl₃) shows signals for the isoxazole ring (δ 6.35 ppm, singlet) and the methyl group (δ 2.45 ppm). The ketone carbonyl appears at δ 170–175 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch).

- Advanced Techniques : Single-crystal X-ray diffraction (as in ) resolves intramolecular interactions, such as hydrogen bonding between the nitrile and ketone groups .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Nucleophilic Attack : The nitrile group reacts with Grignard reagents to form ketones after hydrolysis. For example, treatment with methylmagnesium bromide yields 3-(5-methylisoxazol-3-yl)-3-oxopentanenitrile .

- Cyclization : Under basic conditions (e.g., K₂CO₃ in DMF), the compound undergoes intramolecular cyclization to form pyridine or pyrazole derivatives, useful in medicinal chemistry .

Advanced Research Questions

Q. How can this compound serve as a precursor for bioactive heterocycles?

- Methodology : The compound is a versatile intermediate for synthesizing antimicrobial agents. For instance, oxidative cyclization with chloramine-T converts hydrazide derivatives into 1,3,4-oxadiazoles, which exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

- SAR Studies : Modifications at the isoxazole methyl group (e.g., halogen substitution) enhance binding to bacterial enzymes like DNA gyrase. Computational docking (AutoDock Vina) predicts binding affinities ≥ -8.5 kcal/mol .

Q. What computational strategies are employed to model interactions between this compound derivatives and biological targets?

- In Silico Analysis :

- Molecular Docking : Use the InChI key (e.g., from ) to retrieve 3D structures from PubChem. Dock derivatives into JAK1 kinase (PDB: 6BNT) to assess inhibitory potential .

- MD Simulations : GROMACS simulations (100 ns) evaluate stability of ligand-protein complexes. RMSD values < 2 Å indicate robust binding .

Q. How should researchers address contradictions in reported biological activities of derivatives?

- Case Example : Some studies report JAK inhibition (IC₅₀ = 50 nM), while others highlight antimicrobial effects.

- Resolution Strategy :

- Assay Validation : Cross-test derivatives in both kinase (ADP-Glo™) and bacterial growth inhibition assays.

- Metabolic Profiling : LC-MS/MS identifies off-target interactions (e.g., cytochrome P450 inhibition) that may explain divergent results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.